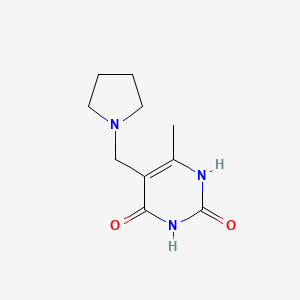

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione

Beschreibung

6-Methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione (CAS: 1033463-16-9) is a pyrimidinedione derivative with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . Its structure features a pyrimidinedione core substituted with a methyl group at position 6 and a pyrrolidinylmethyl group at position 4.

Eigenschaften

IUPAC Name |

6-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-8(6-13-4-2-3-5-13)9(14)12-10(15)11-7/h2-6H2,1H3,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEOCELMACWGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is often catalyzed by Lewis acids or performed under microwave irradiation to enhance yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally benign catalysts, such as oxalic acid, can also be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidinedione Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidinediones:

Structural and Functional Analysis

Substituent Effects on Bioactivity :

- The pyrrolidinylmethyl group in the target compound introduces a rigid, bicyclic structure that may enhance binding to neurological targets (e.g., receptors or enzymes in the CNS) compared to the piperidinyl analog, which has a more flexible six-membered ring .

- Bromacil ’s bromine atom and branched alkyl chain confer herbicidal properties by disrupting plant electron transport chains, a mechanism absent in the target compound .

Toxicity and Safety Profiles :

- The target compound lacks reported toxicity data, whereas 5-hydroxymethyl-6-methyl-2,4(1H,3H)-pyrimidinedione exhibits teratogenicity and moderate acute toxicity (LD₅₀ = 5 g/kg in rats) .

- FMAU ’s fluorinated sugar moiety reduces metabolic stability but increases specificity for viral/cancer DNA polymerases .

Comparative Physicochemical Properties: Despite sharing the same molecular weight (209.25 g/mol), the target compound and its piperidinyl analog differ in polarity due to ring size, affecting solubility and membrane permeability .

Biologische Aktivität

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 1033463-16-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine moiety and exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In various studies, compounds similar to 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione have shown cytotoxic effects against different cancer cell lines. For instance:

- Study Findings : A study reported that pyrimidine derivatives demonstrated enhanced anticancer activity compared to standard chemotherapeutics like etoposide. Specific derivatives exhibited IC50 values significantly lower than those of etoposide against cell lines such as SiHa and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

Antimicrobial Activity

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione has also been evaluated for its antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

- Results : The compound demonstrated notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, at concentrations of 200 μg/mL to 800 μg/mL, significant inhibition of bacterial growth was observed against E. coli and S. aureus .

| Bacterial Strain | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| E. coli | 200 | Growth inhibition |

| S. aureus | 400 | Complete inhibition |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been associated with the elevation of central cGMP levels in rodent models, indicating potential benefits in cognitive enhancement and neuroprotection:

- Mechanism : The elevation of cGMP levels has been linked to procognitive activities in several rodent models, suggesting its potential use in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a comparative study on the anticancer efficacy of various pyrimidine derivatives, researchers synthesized a series of compounds and tested their effects on multiple cancer cell lines. Notably, compound 16 exhibited superior activity compared to established drugs like etoposide.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of synthesized pyrimidine derivatives against clinical isolates of bacteria. The findings indicated that certain derivatives showed promising results in inhibiting bacterial growth at lower concentrations than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione that influence its reactivity in synthetic pathways?

- Methodological Answer : The compound’s reactivity is governed by its pyrimidinedione core and substituents. The 6-methyl group sterically hinders electrophilic substitution, while the pyrrolidinylmethyl moiety at position 5 introduces nucleophilic character due to the tertiary amine. For example, alkylation at N-3 is favored under basic conditions (e.g., K₂CO₃/DMF), as seen in analogous pyrimidinone syntheses . X-ray crystallography (e.g., CCDC data) confirms the planar pyrimidinedione ring and spatial orientation of substituents, critical for predicting regioselectivity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Multi-step synthesis often involves condensation of acylated intermediates with thiourea derivatives followed by desulfurization. Key optimizations include:

- Temperature control : Maintaining ≤80°C during cyclization minimizes side reactions (e.g., decomposition of the pyrrolidinylmethyl group).

- Catalyst selection : Use of Pd/C or Raney nickel for catalytic hydrogenation improves reduction efficiency of nitro intermediates .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) effectively isolates the target compound .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrrolidinylmethyl protons resonate as multiplet signals at δ 2.5–3.0 ppm, while the pyrimidinedione carbonyls appear as distinct peaks at ~165–170 ppm in ¹³C NMR .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 237.1 confirms the molecular formula C₁₁H₁₆N₃O₂ .

- IR : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H bend) validate the pyrimidinedione core .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in studies of pyrimidinedione derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Solubility differences : Use of DMSO vs. aqueous buffers alters bioavailability. Dynamic light scattering (DLS) can assess aggregation states.

- Isomerism : The pyrrolidinylmethyl group may adopt axial/equatorial conformations, affecting receptor binding. NOESY NMR or molecular docking simulations (e.g., AutoDock Vina) can resolve stereochemical ambiguities .

- Assay variability : Standardize cell-based assays (e.g., HIV RT inhibition) using reference inhibitors like nevirapine for cross-study validation .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use Schrödinger Suite or GROMACS to predict binding to enzymes like HIV-1 reverse transcriptase (RT). The pyrrolidinylmethyl group’s flexibility allows for induced-fit binding in hydrophobic pockets .

- MD simulations : Trajectory analysis (100 ns) identifies stable binding poses and quantifies free energy changes (MM-PBSA/GBSA) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antiviral activity .

Q. How can researchers design experiments to elucidate the mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations (e.g., dNTPs for RT inhibition). Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .

- Site-directed mutagenesis : Introduce mutations (e.g., K103N in HIV RT) to identify resistance hotspots and validate binding interactions .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrimidinedione derivatives?

- Methodological Answer :

- Substituent variability : Replace the pyrrolidinylmethyl group with morpholino or piperazinyl analogs to assess steric/electronic effects.

- Bioisosteric replacement : Substitute the pyrimidinedione core with triazolo[1,5-a]pyrimidine to enhance metabolic stability .

- Data normalization : Use Z-score or Min-Max scaling to harmonize bioactivity data from disparate assays (e.g., antiviral vs. cytotoxicity) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- X-ray diffraction : High-resolution (<1.5 Å) structures reveal protonation states (e.g., keto-enol tautomerism at C2 and C4).

- Neutron diffraction : Locates hydrogen atoms to confirm tautomeric preferences in solid state .

- DFT calculations : Compare experimental bond lengths with theoretical values (B3LYP/6-31G*) to validate tautomeric assignments .

Q. What strategies mitigate regioselectivity issues during functionalization of the pyrimidinedione core?

- Methodological Answer :

- Directing groups : Install Boc-protected amines at C5 to guide electrophilic substitution.

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., nitro group displacement) by accelerating kinetics .

- Protecting groups : Use TMS-Cl to block reactive N-H sites during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.